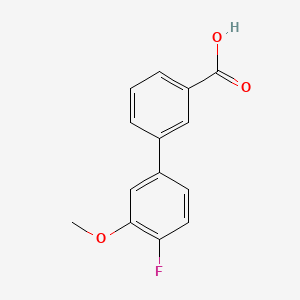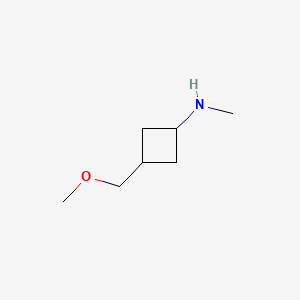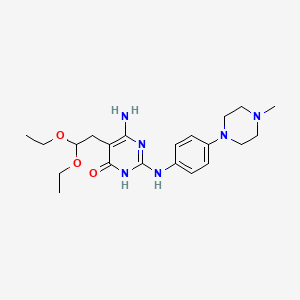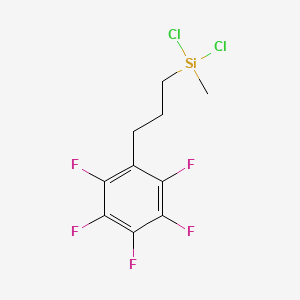
PENTAFLUOROPHENYLPROPYLMETHYLDICHLOROSILANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorophenylpropylmethyldichlorosilane is an organosilicon compound with the chemical formula C10H9Cl2F5Si. It is a member of the chlorosilane family, which are compounds containing silicon-chlorine bonds. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Pentafluorophenylpropylmethyldichlorosilane can be synthesized by reacting phenylpropyl dichlorosilane with pentafluorobenzyl methanol . The reaction conditions can be adjusted according to the experimental requirements. Industrial production methods typically involve the use of specialized equipment to handle the reactive nature of chlorosilanes and ensure safety during the synthesis process.
Chemical Reactions Analysis
Pentafluorophenylpropylmethyldichlorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the chlorine atoms with other functional groups.
Hydrolysis: When exposed to water, it reacts to form hydrogen chloride and silanols.
Oxidation and Reduction: It can participate in oxidation-reduction reactions under specific conditions.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Pentafluorophenylpropylmethyldichlorosilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and in the preparation of other organosilicon compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which pentafluorophenylpropylmethyldichlorosilane exerts its effects involves the reactivity of the silicon-chlorine bonds. These bonds can be broken and replaced with other functional groups, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reagents used.
Comparison with Similar Compounds
Pentafluorophenylpropylmethyldichlorosilane is unique due to the presence of both pentafluorophenyl and propyl groups attached to the silicon atom. Similar compounds include:
Phenylpropylmethyldichlorosilane: Lacks the fluorine atoms, resulting in different reactivity and properties.
Pentafluorophenylmethyldichlorosilane: Lacks the propyl group, affecting its chemical behavior.
Other Chlorosilanes: Such as dimethyldichlorosilane and trimethylchlorosilane, which have different alkyl groups attached to the silicon atom.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications.
Properties
IUPAC Name |
dichloro-methyl-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2F5Si/c1-18(11,12)4-2-3-5-6(13)8(15)10(17)9(16)7(5)14/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKURBSZQWJXOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCC1=C(C(=C(C(=C1F)F)F)F)F)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2F5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
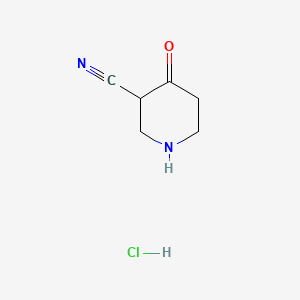
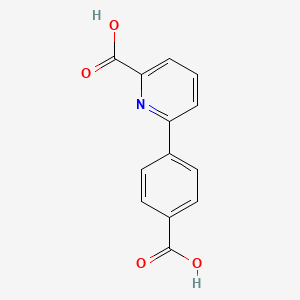
![6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B572488.png)

![Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B572492.png)
![8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572494.png)
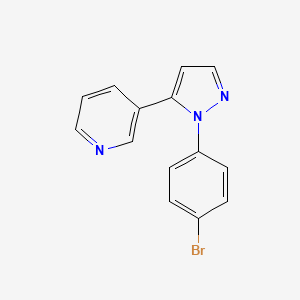
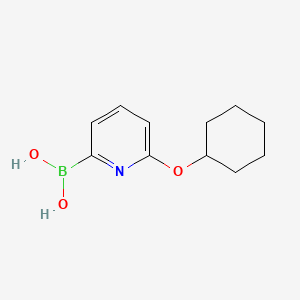
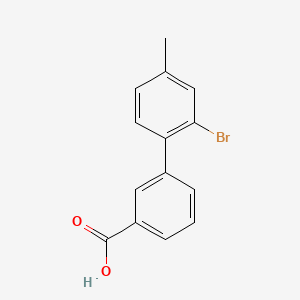
![7-Azaspiro[4.5]decan-6-one](/img/structure/B572499.png)
![N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B572500.png)
